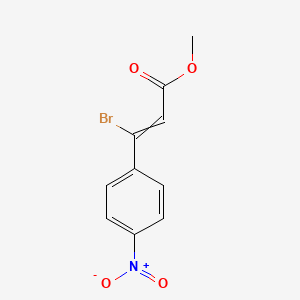
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrNO4 It is a derivative of prop-2-enoate, featuring a bromine atom and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of methyl 3-(4-nitrophenyl)prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl 3-azido-3-(4-nitrophenyl)prop-2-enoate or methyl 3-thiocyanato-3-(4-nitrophenyl)prop-2-enoate.
Reduction: Formation of methyl 3-bromo-3-(4-aminophenyl)prop-2-enoate.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or oxidation. These interactions can lead to the formation of different products, which can then exert specific effects on biological systems or materials .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can be further functionalized for various applications. Additionally, the combination of bromine and nitrophenyl groups makes this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
832734-36-8 |
|---|---|
Molecular Formula |
C10H8BrNO4 |
Molecular Weight |
286.08 g/mol |
IUPAC Name |
methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-6H,1H3 |
InChI Key |
ZLBINRGQFNRXLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















